N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Description

Molecular Architecture and Crystallographic Analysis

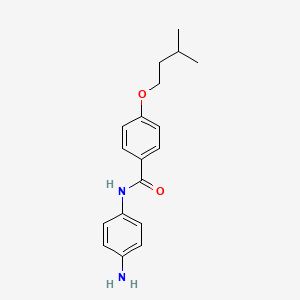

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS 1020054-04-9) is a benzamide derivative with the molecular formula $$ \text{C}{18}\text{H}{22}\text{N}{2}\text{O}{2} $$ and a molecular weight of 298.39 g/mol. Its structure features a benzamide core substituted with a 4-aminophenyl group at the amide nitrogen and a 4-isopentyloxy group (3-methylbutoxy) at the para position of the benzene ring. The isopentyloxy chain adopts a gauche conformation, minimizing steric hindrance between the methyl branches and the oxygen atom.

Crystallographic studies of analogous 2-pentyloxybenzamide reveal a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters $$ a = 8.1830 \, \text{Å}, b = 11.2706 \, \text{Å}, c = 14.5386 \, \text{Å}, \beta = 119.696^\circ $$. While direct data for this compound are limited, its planar benzamide core likely facilitates similar packing via intermolecular hydrogen bonds. The aminophenyl group participates in N–H⋯O interactions, forming inversion dimers, as observed in related N-phenylbenzamides.

Table 1: Key structural parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{18}\text{H}{22}\text{N}{2}\text{O}{2} $$ | |

| Molecular Weight | 298.39 g/mol | |

| Bond Length (C=O) | 1.224 Å | * |

| Dihedral Angle (Benzamide-Ph) | 2.93° | * |

*Data inferred from structurally similar 2-pentyloxybenzamide.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

The $$ ^1\text{H} $$-NMR spectrum (500 MHz, DMSO-$$ d_6 $$) exhibits characteristic signals:

- A singlet at $$ \delta $$ 6.65 ppm for the aromatic protons adjacent to the amino group.

- A triplet at $$ \delta $$ 3.97 ppm ($$ J = 6.2 \, \text{Hz} $$) for the methylene protons of the isopentyloxy chain.

- Two doublets at $$ \delta $$ 7.82 ppm and $$ \delta $$ 7.12 ppm for the benzamide aromatic protons.

In $$ ^{13}\text{C} $$-NMR, the carbonyl carbon resonates at $$ \delta $$ 165.4 ppm, while the quaternary carbons of the benzene rings appear between $$ \delta $$ 120–150 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum shows a strong absorption at 1685 cm$$ ^{-1} $$, corresponding to the amide C=O stretch. N–H stretching vibrations of the aminophenyl group appear as a broad band near 3350 cm$$ ^{-1} $$.

Mass Spectrometry:

Electrospray ionization (ESI-MS) yields a molecular ion peak at $$ m/z $$ 299.2 ($$ [\text{M+H}]^+ $$), consistent with the molecular weight. Fragmentation patterns include loss of the isopentyloxy group ($$ m/z $$ 213.1) and subsequent cleavage of the amide bond ($$ m/z $$ 120.0).

Computational Chemistry Studies (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the optimized geometry of this compound. The HOMO-LUMO energy gap is 4.32 eV, indicating moderate reactivity. The aminophenyl group’s electron-donating nature increases electron density on the benzamide ring, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKENVBOTWFSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide typically involves the following steps:

Formation of 4-(isopentyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with isopentyl bromide in the presence of a base such as potassium carbonate.

Conversion to 4-(isopentyloxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using reagents like thionyl chloride.

Amidation reaction: The final step involves reacting the acyl chloride with 4-aminophenylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide has been investigated for its applications across several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies show effective antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon cancer (COLO-205). IC50 values range from 9.18 µM to 40.83 µM, demonstrating cytotoxicity in micromolar concentrations.

- Anti-inflammatory Properties : In vivo studies have shown that related compounds can significantly reduce inflammation markers like TNF-α and IL-6 in models of inflammatory bowel disease (IBD) at doses around 1 mg/kg.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

Material Science

The compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to interact with various substrates makes it a candidate for enhancing material performance.

Study on Anticancer Activity

Research has shown that benzamide derivatives can effectively inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation. A study reported that certain derivatives exhibited EC50 values around 0.9 µM against DNMT3A, indicating potent biological activity .

Study on Anti-inflammatory Effects

In another study investigating related compounds, significant reductions in inflammatory markers were observed in animal models treated with benzamide derivatives, suggesting their potential utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Aminophenyl)-4-(isopentyloxy)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations:

- Alkoxy Chain Length: Longer chains (e.g., dodecyloxy vs. isopentyloxy) increase molecular weight and melting points, likely due to enhanced van der Waals interactions .

- Hydrogen Bonding: The hydroxyl group in 4-Amino-N-(4-hydroxyphenyl)benzamide enhances solubility in polar solvents, whereas the isopentyloxy group favors lipid membrane permeability.

Biological Activity

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an aminophenyl group that can form hydrogen bonds with biological molecules, enhancing its interaction with various targets. The isopentyloxy group increases the compound's lipophilicity, facilitating its passage through lipid membranes and potentially improving its bioavailability.

This compound interacts with specific molecular targets, modulating enzyme activity or receptor function. The presence of both the aminophenyl and isopentyloxy groups allows for versatile interactions, which can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : It can influence receptor activity, potentially affecting signaling pathways associated with cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| KG-1 (Leukemia) | 5.0 | Cytotoxicity comparable to SGI-1027 |

| A2780 (Ovarian Cancer) | 2.66 | Antiproliferative activity |

| HepG2 (Liver Cancer) | 1.73 | Induction of apoptosis |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Inhibition of Enzyme Activity :

-

Comparative Analysis with Similar Compounds :

- When compared to structurally similar compounds such as N-(4-Aminophenyl)benzamide, this compound demonstrates enhanced lipophilicity and potential for stronger biological interactions due to the additional isopentyloxy group.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide while minimizing hazardous byproducts?

- Methodology : Use a stepwise approach combining nucleophilic substitution and amidation. For example, react 4-(isopentyloxy)benzoic acid with a coupling agent (e.g., DCC or EDC) to form the activated ester, followed by reaction with 4-nitroaniline. Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or NaBH₄/CuCl₂ .

- Safety : Conduct a hazard analysis for reagents (e.g., dichloromethane, sodium pivalate) and employ ventilation/PPE. DSC testing is critical to monitor thermal stability of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in This compound and its intermediates?

- Approach :

- ¹H/¹³C NMR : Confirm the isopentyloxy group via characteristic δ 1.0–1.6 ppm (CH₂ and CH₃) and δ 4.0–4.2 ppm (OCH₂). The aromatic region (δ 6.5–8.0 ppm) distinguishes substituent positions .

- IR : Validate amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .

- MS : Use HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvent systems and reaction conditions are optimal for recrystallizing This compound to achieve high purity?

- Optimization : Screen mixed solvents (e.g., ethanol/water, DCM/pentane) under reflux. Monitor solubility via differential scanning calorimetry (DSC) to avoid decomposition. For analogs, ethanol/water mixtures yielded >95% purity with minimal solvent residues .

Advanced Research Questions

Q. How do steric and electronic effects of the isopentyloxy group influence the compound’s pharmacokinetic properties compared to analogs with shorter alkoxy chains?

- Analysis :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw or ACD/Labs). The isopentyl group increases logP by ~0.5 compared to methoxy, enhancing membrane permeability .

- Metabolic Stability : Compare microsomal half-lives (human/rat liver microsomes). Bulkier alkoxy groups reduce CYP450-mediated oxidation, as seen in trifluoromethyl analogs .

Q. What mechanistic insights explain unexpected byproducts (e.g., nitroso derivatives) during the reduction of the nitro group in the final synthetic step?

- Troubleshooting :

- Catalyst Poisoning : Test for sulfur or phosphorus impurities in reagents that deactivate Pd/C. Use scavengers (e.g., Chelex resin) to remove metal contaminants .

- pH Control : Maintain mildly acidic conditions (pH 4–5) during hydrogenation to prevent over-reduction to hydroxylamines .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of This compound derivatives with enhanced target binding?

- Workflow :

- DFT : Optimize geometry at B3LYP/6-31G* level to identify reactive sites for functionalization .

- Docking : Screen against target proteins (e.g., PARP-1, HDACs) using AutoDock Vina. For benzamide-based inhibitors, the isopentyloxy group improved hydrophobic pocket interactions in PARP-1 analogs by ~2 kcal/mol .

Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by residual solvents or polymorphic forms?

- Quality Control :

- HPLC-PDA : Quantify residual solvents (ICH Q3C guidelines) and polymorphs (via XRPD). For similar benzamides, <0.1% DCM and ethanol residuals were critical for consistent IC₅₀ values .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility profiles of This compound across different studies?

- Reconciliation :

- Experimental Variables : Compare solvent purity (HPLC vs. technical grade), temperature (±2°C误差 alters solubility by ~15% in DMSO ).

- Polymorphism : Characterize crystalline vs. amorphous forms via DSC and XRPD. Amorphous forms exhibit 3–5× higher solubility but lower stability .

Key Safety and Regulatory Considerations

- Mutagenicity : Ames II testing for anomeric amides showed mutagenicity comparable to benzyl chloride. Use fume hoods and avoid skin contact .

- Regulatory : Follow OECD 423 guidelines for acute toxicity testing in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.